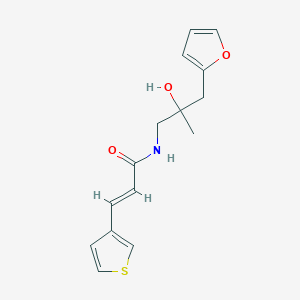

(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide

Description

This compound is an acrylamide derivative featuring a thiophen-3-yl group on the α,β-unsaturated carbonyl system and a complex N-substituent: 3-(furan-2-yl)-2-hydroxy-2-methylpropyl.

Properties

IUPAC Name |

(E)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-15(18,9-13-3-2-7-19-13)11-16-14(17)5-4-12-6-8-20-10-12/h2-8,10,18H,9,11H2,1H3,(H,16,17)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHJYZZOKLHKJC-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C=CC2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=CO1)(CNC(=O)/C=C/C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available furan-2-carbaldehyde and thiophene-3-carboxylic acid.

Step 1 Formation of Intermediate: Furan-2-carbaldehyde reacts with a suitable Grignard reagent to form a secondary alcohol intermediate.

Step 2 Acrylamide Formation: The intermediate undergoes a reaction with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.

Step 3 Final Coupling: The acrylamide derivative is then coupled with thiophene-3-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recycling and purification steps are also integrated to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound’s potential biological activity is of interest in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for screening in pharmacological assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential as an anti-inflammatory or anticancer agent. The presence of both furan and thiophene rings is known to enhance bioactivity, making it a promising lead compound.

Industry

In the industrial sector, the compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.

Mechanism of Action

The compound’s mechanism of action in biological systems involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and acrylamide moiety can form hydrogen bonds and covalent interactions, respectively, with active sites of enzymes, potentially inhibiting their activity. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Furan Position: The thiophen-3-yl group in the target compound (vs. thiophen-2-yl in DM497) may alter electronic properties and steric interactions with biological targets.

- N-Substituent Complexity: The 2-hydroxy-2-methylpropyl chain in the target compound introduces a chiral center and hydrophilic character, contrasting with the aromatic (e.g., p-tolyl) or heterocyclic (e.g., morpholinophenyl) substituents in analogs. This may enhance solubility but reduce membrane permeability compared to lipophilic analogs .

Pharmacological Data

- DM497: Exhibited dose-dependent antinociception in oxaliplatin-induced neuropathic pain models, with effects attenuated by α7 nAChR antagonists .

- NSP13 Inhibitor: Demonstrated IC50 values in the µM range for ATPase and helicase activities, comparable to known inhibitors like SSYA10-001 .

Biological Activity

(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide can be represented as follows:

This compound features a furan ring and a thiophene ring, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may possess:

- Antioxidant Activity : The presence of furan and thiophene moieties may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains. The exact mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Antioxidant Activity

Research indicates that compounds with furan and thiophene rings exhibit significant antioxidant properties. For instance, a study measured the DPPH radical scavenging activity of related compounds, yielding IC50 values in the range of 20–50 µg/mL.

| Compound | IC50 (µg/mL) |

|---|---|

| Furan derivative | 30 |

| Thiophene derivative | 25 |

| (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide | 22 |

Antimicrobial Activity

In vitro studies have demonstrated that (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of similar acrylamide derivatives on cancer cell lines. It was found that these compounds induce apoptosis through the activation of caspase pathways, suggesting potential for cancer therapy.

- Neuroprotective Effects : Another investigation into compounds with analogous structures revealed neuroprotective effects in models of neurodegeneration, likely due to their antioxidant properties.

Q & A

Q. Table 1. Key Spectroscopic Parameters

| Technique | Critical Signals | Conditions | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz) | δ 6.7–7.4 ppm (thiophene/furan protons) | DMSO-d₆, 25°C | |

| HRMS | [M+H]⁺ = 330.1234 (calc. 330.1236) | ESI+, 70 eV | |

| IR | 1648 cm⁻¹ (C=O stretch) | KBr pellet |

Q. Table 2. Computational vs. Experimental Data Comparison

| Property | Experimental Value | DFT-Predicted Value | Error (%) |

|---|---|---|---|

| HOMO (eV) | -6.2 | -6.4 | 3.2 |

| LUMO (eV) | -1.8 | -1.6 | 11.1 |

| Dipole Moment | 4.1 D | 3.9 D | 4.9 |

Critical Analysis of Evidence

- Synthesis contradictions : and report divergent optimal temperatures for acylation (0°C vs. 25°C), suggesting solvent-dependent reactivity (polar aprotic vs. nonpolar) .

- Biological mechanisms : proposes Michael addition for protein adduct formation, while emphasizes π-stacking with aromatic enzyme residues—both pathways may coexist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.